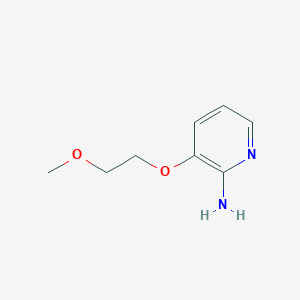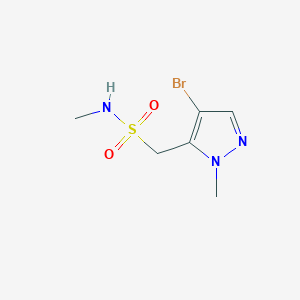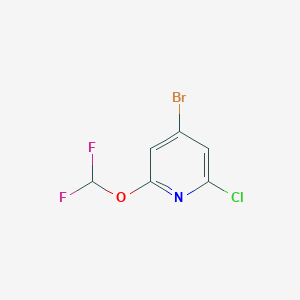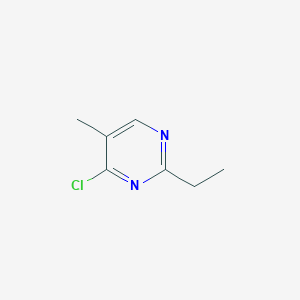
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 6-oxo-2-(3-iodophenyl)pyrimidine-4-carboxylate.
Reduction: Formation of ethyl 6-hydroxy-2-(3-aminophenyl)pyrimidine-4-carboxylate.
Substitution: Formation of ethyl 6-hydroxy-2-(3-substituted phenyl)pyrimidine-4-carboxylate.
科学研究应用
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby reducing the proliferation of cancer cells . Additionally, its antioxidant properties may protect cells from oxidative stress, contributing to its neuroprotective effects.
相似化合物的比较
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 6-hydroxy-2-(3-bromophenyl)pyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
Ethyl 6-hydroxy-2-(3-chlorophenyl)pyrimidine-4-carboxylate: Contains a chlorine atom, potentially leading to different pharmacokinetic properties.
Ethyl 6-hydroxy-2-(3-fluorophenyl)pyrimidine-4-carboxylate: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its iodine atom, which can be a versatile handle for further functionalization and derivatization, making it a valuable compound in synthetic chemistry and drug development .
属性
分子式 |
C13H11IN2O3 |
|---|---|
分子量 |
370.14 g/mol |
IUPAC 名称 |
ethyl 2-(3-iodophenyl)-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11IN2O3/c1-2-19-13(18)10-7-11(17)16-12(15-10)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16,17) |
InChI 键 |
IMBSICZHURFHNV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)C2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)

![5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11775317.png)
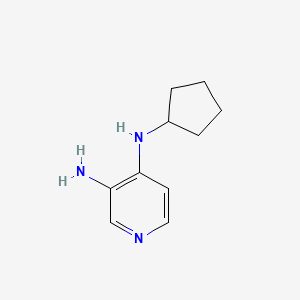
![2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775332.png)
![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)

